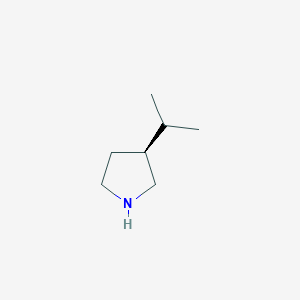![molecular formula C25H25ClN4O3S3 B2876134 ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 671200-13-8](/img/structure/B2876134.png)
ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with a molecular formula of C20H17ClN4OS2 and a molecular weight of 428.95. It contains several functional groups and rings, including a thiazole ring, a triazole ring, a thiophene ring, and a cyclohepta ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide. The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide. Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . For example, the 1H-NMR spectrum of similar compounds shows singlet peaks at various chemical shifts, which correspond to the different types of protons in the molecule .Chemical Reactions Analysis
The reactivity of this compound can be influenced by the presence of various functional groups and the nature of the substituents on the rings. For example, the presence of the thiazole ring and the triazole ring can make the compound reactive towards various nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the nature of its functional groups. For instance, the presence of various polar functional groups can influence its solubility in different solvents. The melting point of similar compounds has been reported to be in the range of 230-232 °C .Scientific Research Applications
Synthesis of Novel Thiazole Derivatives
Thiazole is a core structural motif present in a wide range of natural products . This compound can be used in the synthesis of novel thiazole derivatives, which have a wide range of medicinal and biological properties .
Anticancer Efficacy
Some of the synthesized compounds from this compound have shown promising results against MCF-7, a breast cancer cell line . This suggests potential applications in the development of new anticancer drugs.
Antibacterial Activity
The synthesized compounds from this compound have been evaluated for in vitro antibacterial activity against various bacterial strains . This suggests potential applications in the development of new antibacterial drugs.
Synthesis of Thiazolopyrimidine Derivatives
Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . This compound can be used in the synthesis of new thiazolopyrimidine derivatives .
Drug Development Against Obesity and Hyperlipidemia
Pyrano[2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases . This compound can be used in the synthesis of pyrano[2,3-d]thiazoles .
Development of Pain Therapy Drugs
Thiazoles are involved in the development of pain therapy drugs . This compound, being a thiazole derivative, could potentially be used in the development of new pain therapy drugs .
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties .
Pharmacokinetics
It is noted that a moderate level of lipophilicity was advantageous for inhibition compared to other substituted derivatives
Result of Action
Given the pharmacological properties associated with thiophene derivatives, it is plausible that the compound could have a range of effects at the molecular and cellular level .
Future Directions
Given the interesting biological activities exhibited by similar compounds, future research could focus on exploring the potential applications of this compound in medicinal chemistry. For instance, its inhibitory activity against α-amylase suggests potential applications in the treatment of type II diabetes . Further studies could also investigate its potential antimicrobial activity .
properties
IUPAC Name |
ethyl 2-[3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3S3/c1-2-33-23(32)21-17-6-4-3-5-7-19(17)36-22(21)27-20(31)12-13-34-24-28-29-25-30(24)18(14-35-25)15-8-10-16(26)11-9-15/h8-11,14H,2-7,12-13H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYMQPYWMAQPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

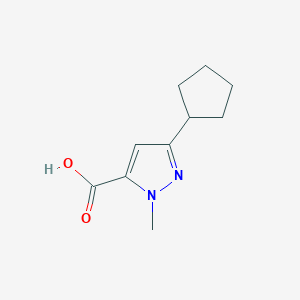
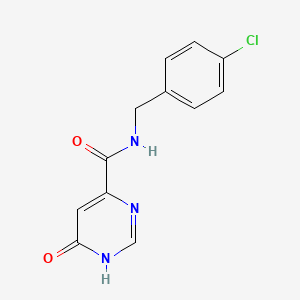


![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)
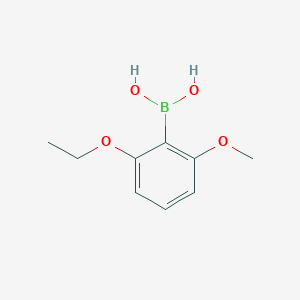
![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)
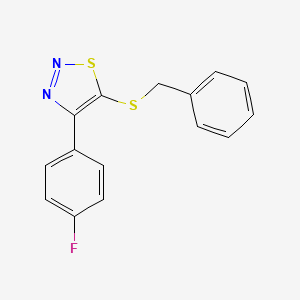
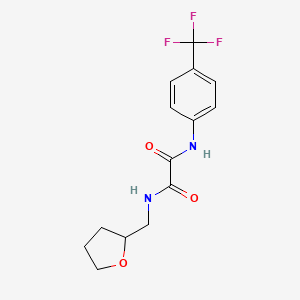
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2876067.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2876068.png)
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876071.png)

